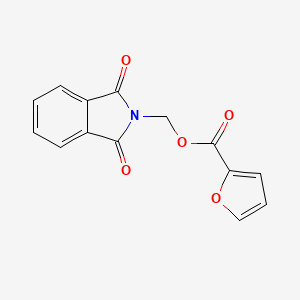

(1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis in Organic Chemistry

(1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate and related compounds have been studied extensively in the field of organic chemistry, particularly in synthesis processes. For instance, Gabriele et al. (2012) described the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through a process involving direct oxidative carbonylation of 3-yne-1,2-diol derivatives (Gabriele et al., 2012). Similarly, synthesis methods for amino sugars via isoxazolines, as reported by Jäger and Müller (1985), represent another area where derivatives of furan-2-carboxylate play a crucial role (Jäger & Müller, 1985).

Biomedical Research

In biomedical research, various derivatives of furan-2-carboxylate, including this compound, have been studied for their potential applications. Bedair et al. (2006) synthesized derivatives of 4-aminophenylacetic acid, including (dioxoisoindolin-2-yl)phenylacetic acid, and evaluated their antimicrobial activities, showing promising results (Bedair et al., 2006).

Material Science

In material science, derivatives of furan-2-carboxylate are utilized in the synthesis of novel materials. For example, the work by Jiang et al. (2014) on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan demonstrates the utility of furan derivatives in developing new polymers (Jiang et al., 2014).

Environmental and Renewable Resources

Furan derivatives, including those related to this compound, are also pivotal in the development of sustainable and environmentally friendly processes. For example, Dick et al. (2017) discussed a scalable carboxylation route to furan-2,5-dicarboxylic acid, highlighting the potential of these compounds in green chemistry (Dick et al., 2017).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that (1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate may also interact with various biological targets.

Mode of Action

It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it’s likely that this compound affects multiple biochemical pathways.

Result of Action

Indole derivatives have been shown to exhibit a range of biological activities , suggesting that this compound may have similar effects.

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-12-9-4-1-2-5-10(9)13(17)15(12)8-20-14(18)11-6-3-7-19-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJJXGGPKFMCCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)

![N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2374790.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2374793.png)

![tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate](/img/structure/B2374796.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2374802.png)

![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2374809.png)